![molecular formula C13H6F2N4S2 B11051817 6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051817.png)

6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

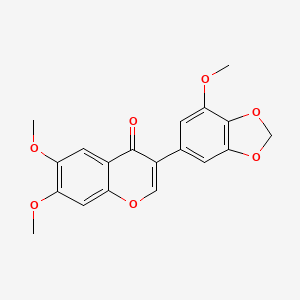

6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a difluorophenyl and a thiophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(2,4-Difluorphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Beteiligung von Hydrazinderivaten und Schwefelkohlenstoff synthetisiert werden, gefolgt von der Zugabe eines geeigneten Aldehyds oder Ketons.

Bildung des Thiadiazolrings: Der Thiadiazolring wird durch die Reaktion von Thiosemicarbazid mit einem geeigneten Carbonsäurederivat, wie z. B. einem Ester oder einem Säurechlorid, gebildet.

Kopplung der Ringe: Der Triazol- und der Thiadiazolring werden dann durch eine Kondensationsreaktion miteinander gekoppelt, die häufig durch ein Dehydratisierungsmittel wie Phosphorylchlorid erleichtert wird.

Einführung von Substituenten: Die Difluorphenyl- und Thiophenylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt, typischerweise unter Verwendung von halogenierten Vorläufern und geeigneten Nucleophilen.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion von 6-(2,4-Difluorphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Wichtige Überlegungen sind die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, sowie die Verwendung von Katalysatoren zur Beschleunigung der Reaktionen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thiophenylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können am Triazolring auftreten, was möglicherweise zur Bildung von Dihydrotriazolderivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydrotriazolderivate.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als potenzielle bioaktive Verbindung mit antimikrobiellen, antimykotischen und anticancerogenen Eigenschaften.

Medizin: Untersucht auf seine potenzielle Verwendung als Therapeutikum bei der Behandlung verschiedener Krankheiten.

Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien, wie z. B. organische Halbleiter und Photovoltaikzellen.

5. Wirkmechanismus

Der Wirkmechanismus von 6-(2,4-Difluorphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol hängt stark von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Verbindung mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Zum Beispiel kann seine antimikrobielle Aktivität die Hemmung von Schlüsselenzymen, die an der Synthese der bakteriellen Zellwand beteiligt sind, umfassen.

Wirkmechanismus

The mechanism of action of 6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-(2,4-Difluorphenyl)-3-(phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Thiophenylgruppe.

6-(2,4-Difluorphenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol: Ähnliche Struktur, aber mit einer Pyridinylgruppe anstelle einer Thiophenylgruppe.

Einzigartigkeit

Das Vorhandensein der Thiophenylgruppe in 6-(2,4-Difluorphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol verleiht einzigartige elektronische und sterische Eigenschaften, die seine Reaktivität und Interaktionen mit anderen Molekülen beeinflussen können. Dies unterscheidet es von ähnlichen Verbindungen mit unterschiedlichen Substituenten.

Eigenschaften

Molekularformel |

C13H6F2N4S2 |

|---|---|

Molekulargewicht |

320.3 g/mol |

IUPAC-Name |

6-(2,4-difluorophenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C13H6F2N4S2/c14-7-3-4-8(9(15)6-7)12-18-19-11(10-2-1-5-20-10)16-17-13(19)21-12/h1-6H |

InChI-Schlüssel |

MHIFWSIPLHQVLE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)

![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)

![N-(2-phenylethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11051746.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11051757.png)

![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051774.png)

![N-[(10Z)-3,3,4-tricyano-2-phenyloctahydro-8a,4-(epoxymethano)chromen-10-ylidene]acetamide](/img/structure/B11051791.png)

![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-7-nitro-1,2-benzoxazol-5-yl}acetamide](/img/structure/B11051797.png)

![N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051799.png)

![6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051800.png)

![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)

![2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one](/img/structure/B11051810.png)